molecular formula C16H17FN2OS2 B2944770 N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide CAS No. 1706292-62-7

N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2944770
CAS No.: 1706292-62-7
M. Wt: 336.44
InChI Key: UWTJKAWFHFTALB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the thiazepane class of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Discovery and Development of Met Kinase Inhibitors N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide belongs to a class of compounds studied for their potential as kinase inhibitors. A closely related compound, a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been identified as a potent and selective Met kinase inhibitor. This research has led to the development of an analogue demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model, showcasing its potential for treating cancers driven by Met kinase dysregulation. This compound has progressed into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).

Antipathogenic Activity of Thiourea Derivatives Another area of research interest involves thiourea derivatives, which have shown significant antipathogenic activity. Thiourea compounds, with structural similarities to the molecule , have been synthesized and tested for their interaction with bacterial cells. These derivatives, particularly those with halogenated phenyl substituents, exhibited notable activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm-forming capabilities. This demonstrates the potential of developing novel antimicrobial agents based on this chemical scaffold to combat resistant bacterial infections (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Antimicrobial and Anticancer Agents Further research has highlighted the synthesis and evaluation of fluorine-substituted 1,2,4-triazinones as potential anti-HIV-1 and CDK2 inhibitors, showcasing the versatility of fluorine-containing compounds in developing targeted therapies. Fluorine substitution on these heterocyclic compounds has resulted in molecules with very good anti-HIV activity and significant CDK2 inhibition activity, indicating their potential as dual-function agents for treating HIV and cancer (M. Makki, R. M. Abdel-Rahman, & K. A. Khan, 2014).

Properties

IUPAC Name

N-(2-fluorophenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTJKAWFHFTALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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